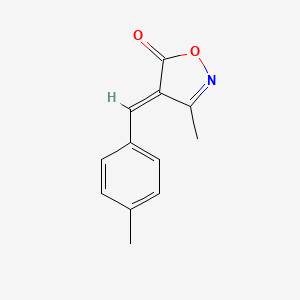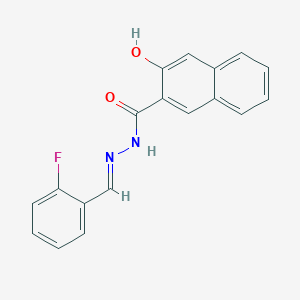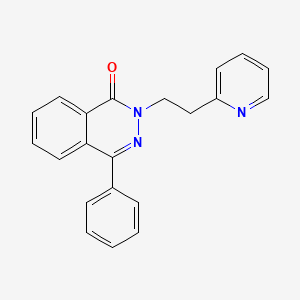
6-(3-chlorophenyl)-1-(3,5-dimethylphenyl)-1,6-dihydro-1,3,5-triazine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of triazine derivatives, including compounds similar to 6-(3-chlorophenyl)-1-(3,5-dimethylphenyl)-1,6-dihydro-1,3,5-triazine-2,4-diamine, involves strategic organic reactions that yield various biologically active substances. For example, Lourens et al. (2016) described the design, synthesis, and biological evaluation of a series of 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines, showcasing the potential for targeting specific biological activities through structural modifications (Lourens et al., 2016).
Molecular Structure Analysis
Janes (1999) explored the crystal structure of an analog of the anticonvulsant lamotrigine, providing insights into the molecular structure and bond lengths that could influence the properties of similar triazine compounds (Janes, 1999). Such analyses are crucial for understanding how structural variations impact the physical and chemical behaviors of these molecules.
Chemical Reactions and Properties
Geng et al. (2023) focused on the synthesis and structural confirmation of triazine compounds, highlighting the importance of understanding their chemical reactivity and potential applications in various fields (Geng et al., 2023).
Physical Properties Analysis
The physical properties of triazine derivatives, such as solubility, melting points, and stability, play a significant role in their application potential. The study by Boese et al. (2002) on the crystal structures and packing of triazine compounds sheds light on the impact of molecular structure on physical properties, such as solubility and melting points, which are critical for material science applications (Boese et al., 2002).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity with other substances, potential for polymerization, and chemical stability, is essential for harnessing the full potential of triazine derivatives. Muthu and Prabakaran (2014) provided a comprehensive analysis of the vibrational spectra and molecular structure of a similar compound, contributing to a deeper understanding of its chemical properties (Muthu & Prabakaran, 2014).
科学的研究の応用
Structural Analysis
The structural analysis of compounds related to 6-(3-chlorophenyl)-1-(3,5-dimethylphenyl)-1,6-dihydro-1,3,5-triazine-2,4-diamine has been a significant area of research. For instance, the study of cycloguanil hydrochloride, a compound with a similar triazine ring structure, through neutron diffraction revealed detailed insights into its crystal structure, demonstrating the coplanarity of the triazine ring atoms and their interactions with surrounding molecules (Schwalbe, Williams, & Koetzle, 1989).
Herbicide Dissipation and Environmental Impact
Research on the dissipation kinetics of soil-applied herbicides, including triazine derivatives, has provided valuable information on their environmental fate. A study conducted by Baer and Calvet (1999) focused on atrazine and simazine, both triazine derivatives, to understand their behavior in different soil conditions, highlighting the complexity of predicting herbicide dissipation in agricultural settings (Baer & Calvet, 1999).
Antibacterial Properties
A dihydro-s-triazine compound was described for its selective activity against certain pathogenic bacteria, both in vitro and in vivo. This research indicates the potential for triazine derivatives to contribute to the development of new antibacterial agents (Fisher & Doub, 1959).
Interaction with Photosystem II
The effects of diuron and simazine, both triazine derivatives, on Photosystem II photochemistry in olive crops were investigated, showing how these compounds affect plant physiology and agricultural productivity. This research can guide the development of more environmentally friendly herbicides (Redondo-Gómez et al., 2007).
Advanced Materials and Polymers
Innovative applications in material science, such as the synthesis of aromatic polyamides containing phenyl-1,3,5-triazine moieties, demonstrate the versatility of triazine derivatives. These materials exhibit remarkable thermal stability and organosolubility, expanding the potential applications of triazine-based compounds in high-performance polymers (Yu et al., 2012).
特性
IUPAC Name |
2-(3-chlorophenyl)-1-(3,5-dimethylphenyl)-2H-1,3,5-triazine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5/c1-10-6-11(2)8-14(7-10)23-15(21-16(19)22-17(23)20)12-4-3-5-13(18)9-12/h3-9,15H,1-2H3,(H4,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWRECNOSIGRKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(N=C(N=C2N)N)C3=CC(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Chlorophenyl)-1-(3,5-dimethylphenyl)-1,6-dihydro-1,3,5-triazine-2,4-diamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(3-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B5579340.png)

![2-amino-4-(5-ethyl-2-thienyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5579359.png)


![N'-[5-bromo-2-(2-propyn-1-yloxy)benzylidene]-4-chlorobenzenesulfonohydrazide](/img/structure/B5579395.png)
![6-{[(4aS*,7aR*)-4-ethyl-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5579401.png)

![4-[(2-chlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5579406.png)
![5-(2-chlorophenyl)-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-furamide](/img/structure/B5579419.png)


![(4aS*,7aR*)-1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5579437.png)